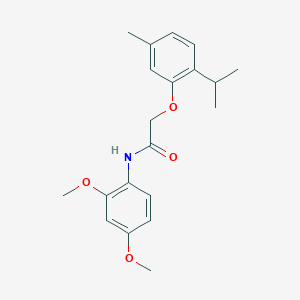

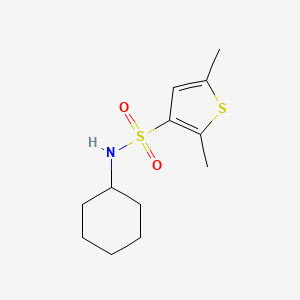

N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide" is a chemical compound that has been studied for various properties and potential applications. The research in this field primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound and related analogs.

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves reactions under specific conditions. For instance, He Xiang-qi (2007) describes the synthesis of a similar compound using N-methylchloroacetamide and 4-phenoxyphenol in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate as a solvent (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like IR, MS, 1H NMR, and elemental analysis. G. Sharma et al. (2018) investigated the molecular structure of a related compound through various spectroscopic techniques and confirmed its anticancer activity through in silico modeling (G. Sharma et al., 2018).

Chemical Reactions and Properties

Nikonov et al. (2016) synthesized N-(2-hydroxyphenyl)acetamide derivatives, studying their chemical reactions and properties through NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016).

Physical Properties Analysis

Jarrahpour et al. (2006) synthesized a compound similar to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide and characterized its physical properties using spectroscopic data and AM1 calculations (Jarrahpour et al., 2006).

Chemical Properties Analysis

The chemical properties of related compounds can be inferred from studies like that of Gao Yonghong (2009), who investigated the effects of various reaction conditions on the yield and structure of synthesized acetamide derivatives (Gao Yonghong, 2009).

Applications De Recherche Scientifique

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization

This study by Chikaoka et al. (2003) discusses the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 and Cu(OAc)2, leading to the formation of erythrinanes, a type of alkaloid with various applications in pharmaceutical research (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Synthesis of (±)-crispine A

King (2007) describes a high-yielding cyclization of a similar compound, N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, which is a crucial step in the synthesis of (±)-crispine A. This compound is significant in synthetic organic chemistry, particularly in the synthesis of complex molecules (King, 2007).

Acetylation in Antimalarial Drug Synthesis

The research by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights its use in the synthesis of antimalarial drugs. This demonstrates the compound's relevance in the development of life-saving medications (Magadum & Yadav, 2018).

Enzymatic Antioxidant Synthesis

Adelakun et al. (2012) studied the laccase-mediated oxidation of 2,6-dimethoxyphenol, a related compound, for producing antioxidants. This research underscores the potential of using enzymatic methods to enhance the antioxidant properties of phenolic compounds (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Hemoglobin Oxygen Affinity Modulation

Randad et al. (1991) explored the design, synthesis, and testing of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide for their ability to modulate the oxygen affinity of hemoglobin. This research is particularly relevant in areas requiring reversal of oxygen depletion, like ischemia and stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Development of Potential Pesticides

Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. Their research includes an examination of powder diffraction data, highlighting the compound's applications in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Drug Design

Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug. They conducted molecular docking analysis targeting the VEGFr receptor, indicating its potential in cancer treatment (Sharma, Anthal, Geetha, Al-Ostoot, Eissa Mohammed, Khanum, Sridhar, & Kant, 2018).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-13(2)16-8-6-14(3)10-18(16)25-12-20(22)21-17-9-7-15(23-4)11-19(17)24-5/h6-11,13H,12H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWAHVKEWKPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)